
Dichloro(2,3-naphthalenediamine-N,N')platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(2,3-naphthalenediamine-N,N’)platinum, with the chemical formula
C10H10Cl2N2Pt
, is a coordination complex containing platinum. It is commonly used in various scientific and industrial applications due to its unique properties.Vorbereitungsmethoden
Synthetic Routes::
Direct Synthesis: Dichloro(2,3-naphthalenediamine-N,N’)platinum can be synthesized by reacting 2,3-naphthalenediamine with platinum(II) chloride in an appropriate solvent.
Reduction of Platinum(IV) Precursor: Another method involves reducing a platinum(IV) precursor complex, such as tetrachloroplatinate(IV), with 2,3-naphthalenediamine.
- Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: No additional catalysts are usually required.
Industrial Production:: Industrial-scale production involves optimizing reaction conditions for yield, purity, and safety.
Analyse Chemischer Reaktionen
Dichloro(2,3-naphthalenediamine-N,N’)platinum undergoes several important reactions:
Oxidation: It can be oxidized to form platinum(IV) complexes.
Substitution: Ligand substitution reactions occur, where other ligands replace the chloride ions.
Reduction: Reduction of the platinum center can yield different oxidation states.
Common reagents include Lewis acids, bases, and reducing agents. Major products include various platinum complexes with modified ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro(2,3-naphthalenediamine-N,N’)platinum finds applications in:
Chemistry: As a catalyst in organic transformations.
Biology: Investigating interactions with biomolecules.
Medicine: In platinum-based anticancer drugs (similar to cisplatin).
Industry: Used in catalysis and materials science.
Wirkmechanismus
The compound’s anticancer activity is attributed to its ability to bind to DNA, leading to DNA cross-linking and inhibition of cell division. It interferes with cellular processes, ultimately causing apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Dichloro(2,3-naphthalenediamine-N,N’)platinum is distinct due to its naphthalene-based ligand. Similar compounds include cisplatin (with chloride ligands) and other platinum-based drugs.
Eigenschaften
CAS-Nummer |
61583-29-7 |
|---|---|
Molekularformel |
C10H8Cl2N2Pt |
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
(3-azanidylnaphthalen-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;;;/h1-6,11-12H;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
BCQIKBLKXVJLSB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
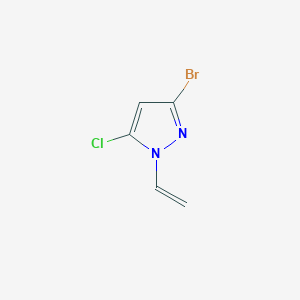
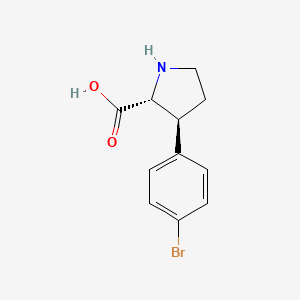
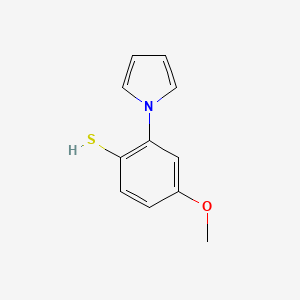
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
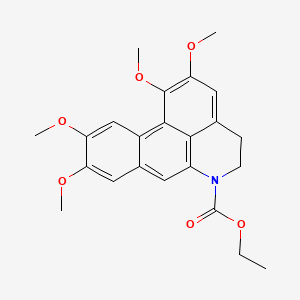
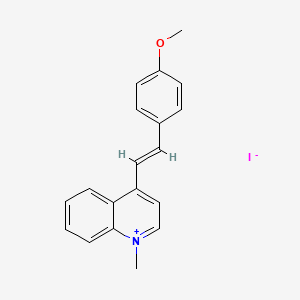
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
